molecular formula C9H13NO B12818012 (S)-2-(1-Aminoethyl)-4-methylphenol

(S)-2-(1-Aminoethyl)-4-methylphenol

Cat. No.: B12818012
M. Wt: 151.21 g/mol
InChI Key: WZNMCVYFCNZJBV-ZETCQYMHSA-N
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Description

(S)-2-(1-Aminoethyl)-4-methylphenol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methylphenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the resolution of racemic mixtures using enzyme-catalyzed reactions. For instance, lipase-catalyzed acylation of racemic 4-(1-aminoethyl)benzoic acid methyl ester followed by sulfuric acid precipitation can yield optically active this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic resolution processes. These methods are preferred due to their high selectivity and efficiency. The use of specific acylating agents and solvents, along with controlled reaction conditions, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-4-(1-aminoethyl)benzoate
  • (S)-2-(1-Aminoethyl)-4-chlorophenol
  • (S)-4-(1-aminoethyl)benzoic acid methyl ester

Uniqueness

(S)-2-(1-Aminoethyl)-4-methylphenol is unique due to its specific chiral configuration and the presence of both an amino group and a phenolic hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-4-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1

InChI Key

WZNMCVYFCNZJBV-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)N

Origin of Product

United States

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